molecular formula C8H5BrF3NO B13018987 1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone CAS No. 2089311-04-4

1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B13018987
CAS No.: 2089311-04-4
M. Wt: 268.03 g/mol
InChI Key: GQYWPOBLKVKKCA-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone is a versatile pyridine-based building block designed for advanced research and development. Its molecular structure incorporates both a bromo and a trifluoromethyl group on the pyridine ring, making it a valuable intermediate in several cutting-edge scientific fields. In pharmaceutical research , this compound serves as a key synthon in the synthesis of more complex active molecules. The reactivity of the bromo substituent allows for further functionalization via cross-coupling reactions, while the trifluoromethyl group is a common motif in modern drug discovery due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . Specifically, compounds with this scaffold are investigated as potential antagonists for targets like the TRPV1 (vanilloid) receptor, which is a prominent target for pain management therapies . Furthermore, it can be utilized in the development of anti-inflammatory, anticonvulsant, and anti-cancer agents . Beyond pharmaceuticals, this chemical finds application in materials science . The trifluoromethyl group can impart desirable properties such as thermal stability and lipophilicity. It is explored as a monomer or intermediate in the production of high-performance polymers, specialty adhesives, and as a flame retardant in plastics . In chemical synthesis , it acts as a catalyst or reagent in the preparation of various organic compounds, including amines, ethers, and esters . Researchers also value this compound as a tool in biochemical research , where it can be used to study enzyme-catalyzed reactions, signal transduction pathways, and gene expression regulation . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

2089311-04-4

Molecular Formula

C8H5BrF3NO

Molecular Weight

268.03 g/mol

IUPAC Name

1-[6-bromo-3-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5BrF3NO/c1-4(14)7-5(8(10,11)12)2-3-6(9)13-7/h2-3H,1H3

InChI Key

GQYWPOBLKVKKCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Introduction of the trifluoromethyl group onto the pyridine ring (trifluoromethylation).
  • Selective bromination at the 6-position.
  • Installation of the ethanone group at the 2-position.

These steps require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Trifluoromethylation

Trifluoromethylation is a key step that introduces the CF3 group at the 3-position of the pyridine ring. Common approaches include:

  • Use of trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
  • Transition-metal catalyzed coupling reactions, often palladium-based, to attach the CF3 group to a halogenated pyridine precursor.
  • Late-stage trifluoromethylation methods have been developed to functionalize pyridine derivatives efficiently, often involving stepwise protocols with intermediates such as α-aryl-α,α-difluoroacetates followed by hydrolysis and decarboxylation.

Bromination

Selective bromination at the 6-position of the pyridine ring is typically achieved by:

  • Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Use of pre-brominated pyridine intermediates to facilitate subsequent functionalization steps.
  • The bromine substituent also serves as a handle for further cross-coupling reactions if needed.

Installation of the Ethanone Group

The ethanone (acetyl) group at the 2-position is introduced by:

  • Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids.
  • Alternatively, palladium-catalyzed coupling of 2-halopyridines with acetyl equivalents.
  • Hydration of alkynyl precursors followed by oxidation can also yield the ethanone functionality.

Detailed Research Findings and Reaction Conditions

A representative synthetic route adapted from related pyridine derivatives (e.g., 1-(6-methylpyridin-3-yl)ethanone analogs) involves:

Step Reagents/Conditions Description Yield (%) Notes
1 6-Bromo-3-pyridyl trifluoromethanesulfonate + piperidine, 40°C, 16 h Formation of 5-ethynyl-2-methylpyridine intermediate >90 Piperidine improves yield; acetylene function protected as acetone adduct
2 Hydration in sulfuric acid/toluene (4:1), 50°C, 16 h Conversion of alkyne to ethanone intermediate >90 Extraction with ethyl acetate, anhydrification
3 Palladium-catalyzed coupling with 4-bromophenylmethylsulfone, t-BuOK base, toluene, 80-100°C, 18-27 h Formation of final ethanone product 83-89 Use of Pd catalysts and phosphine ligands; inert atmosphere required
4 Workup: aqueous quench, extraction, crystallization from acetone Isolation and purification - Molar yield of isolated product up to 84%

This process avoids hazardous reagents such as tungsten catalysts and explosive peroxides, improving safety and economic viability.

Advantages of Current Preparation Methods

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 6-Bromo-3-pyridyl trifluoromethanesulfonate, 4-bromophenylmethylsulfone
Catalysts Palladium acetate, Pd(F6-acac)2, phosphine ligands (e.g., Xantphos)
Solvents Toluene, N,N-dimethylformamide (DMF), acetone for crystallization
Temperature range 40°C to 100°C depending on step
Reaction time 16 to 27 hours
Atmosphere Argon or nitrogen inert atmosphere
Workup Aqueous quench, organic extraction, filtration, crystallization
Yield 83-90% isolated product

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to modify specific molecular targets.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
This compound Br (6), -CF₃ (3), -COCH₃ (2) C₇H₃BrF₃NO 254.01 Chloroform, methanol, DMSO Pharmaceutical intermediate
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone Br (5), F (3), -COCH₃ (2) C₇H₅BrFNO 218.02 Not reported Not specified
1-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone Cl (2), -CF₃ (6), -COCH₃ (3) C₈H₅ClF₃NO 223.58 Not reported Agrochemical synthesis
2-Bromo-1-(6-bromopyridin-3-yl)ethanone Br (6), Br (2), -COCH₃ (3) C₇H₅Br₂NO 278.93 Not reported Cross-coupling reactions
1-[6-(Trifluoromethyl)pyridin-2-yl]ethanone -CF₃ (6), -COCH₃ (2) C₈H₆F₃NO 189.13 Not reported Neurotransmission studies
1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone Br (3), -CF₃ (5), -COCH₃ (2) C₇H₃BrF₃NO 254.01 Not reported Drug discovery intermediates

Research Findings and Data

Physicochemical Properties

  • Solubility: The trifluoromethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-fluorinated analogs .
  • Stability : Compounds with -CF₃ (e.g., target, ) exhibit enhanced thermal stability, making them suitable for high-temperature reactions .

Biological Activity

1-(6-Bromo-3-(trifluoromethyl)pyridin-2-yl)ethanone, with the molecular formula C8H6BrF3N and a molecular weight of 252.04 g/mol, is an organic compound characterized by a pyridine ring substituted with bromine and trifluoromethyl groups. This unique structure significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridine ring that is modified by the presence of both bromine and trifluoromethyl groups. The electron-withdrawing nature of these substituents enhances the compound's lipophilicity, allowing for improved membrane penetration and interaction with biological targets. This property is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against various pathogens. The trifluoromethyl group is particularly noted for enhancing activity against specific bacterial strains.
  • Anti-inflammatory Properties : Studies have highlighted its potential in reducing inflammation, potentially through inhibition of cyclooxygenase (COX) enzymes. For instance, related compounds featuring similar structures have shown significant COX-2 inhibition, suggesting a mechanism that may be applicable to this compound as well .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the presence of electron-withdrawing groups like trifluoromethyl is critical for enhancing biological activity. For example, derivatives lacking this group showed reduced or no activity against pathogens . The following table summarizes key findings from SAR studies on related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(5-Bromo-3-fluoropyridin-2-yl)ethanoneC8H6BrFNOSimilar structure, different Br positionModerate antimicrobial activity
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanoneC8H6F3NOContains only trifluoromethylEnhanced antimicrobial properties
2-amino-1-(6-fluoropyridin-3-yl)ethanoneC8H8FNOAmino group instead of bromineAltered properties affecting activity
1-(4-(Trifluoromethyl)pyridin-2-yl)ethanoneC8H6F3NODifferent position of trifluoromethylVaries in activity compared to others

Antichlamydial Activity

One study highlighted the importance of the trifluoromethyl substituent in enhancing antichlamydial activity. Compounds with this group demonstrated selective efficacy against Chlamydia species, indicating that similar mechanisms may apply to this compound .

COX Inhibition

In vitro assays have shown that derivatives of pyridine compounds exhibit significant COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. While specific data for this compound are not yet published, its structural similarity suggests it may exhibit comparable effects .

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